(1-cyclopropyl-1H-pyrazol-3-yl)methanol chemical structure properties
(1-cyclopropyl-1H-pyrazol-3-yl)methanol chemical structure properties
An In-depth Technical Guide to (1-cyclopropyl-1H-pyrazol-3-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(1-cyclopropyl-1H-pyrazol-3-yl)methanol is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications in modern drug discovery. The molecule's unique structure, which combines the metabolically stable and synthetically versatile pyrazole core with a bioisosteric cyclopropyl moiety, makes it a valuable synthon for creating novel chemical entities with desirable pharmacological profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction: The Strategic Value of the Cyclopropyl-Pyrazole Scaffold
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, including various cancers and viral infections.[1] Its metabolic stability, capacity for hydrogen bonding, and tunable electronic properties make it a cornerstone of modern drug design.[1] The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. This small, strained ring can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable hydrophobic interactions, and modulate the conformation of the parent molecule to optimize its fit within a biological target.
The compound (1-cyclopropyl-1H-pyrazol-3-yl)methanol merges these two valuable motifs. The N-cyclopropyl group offers a vector for exploring chemical space while maintaining the core pyrazole structure, and the hydroxymethyl group at the 3-position provides a versatile handle for further chemical elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns.
Physicochemical and Structural Properties
The fundamental properties of (1-cyclopropyl-1H-pyrazol-3-yl)methanol are critical for its application in synthesis and drug design. These properties influence its solubility, reactivity, and potential for forming intermolecular interactions.
| Property | Value | Source |
| CAS Number | 2201840-10-8 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O | [2][3] |
| Molecular Weight | 138.17 g/mol | [2][4] |
| SMILES | OCC1=NN(C2CC2)C=C1 | [2] |
| Calculated LogP | 0.71 to -0.2 | [2][3][4] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
| Purity (Typical) | ≥97% | [2] |
Note: The variation in LogP values likely stems from different computational algorithms used by various databases.
Synthesis and Purification Protocol
The most direct and reliable synthesis of (1-cyclopropyl-1H-pyrazol-3-yl)methanol involves the reduction of its corresponding ester, methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.[3] This method is favored for its high yield and straightforward execution.
Causality Behind Experimental Choices
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Reactant Choice: Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate is an ideal precursor as the ester functional group is readily and selectively reduced by strong hydride agents.
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Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent highly effective for converting esters to primary alcohols. Its high reactivity necessitates careful handling and an anhydrous environment.
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Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice because it is inert to LiAlH₄ and effectively solubilizes both the starting material and the intermediate complexes.
-
Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic reaction upon addition of the ester to the LiAlH₄ suspension. Allowing the reaction to proceed to room temperature ensures its completion.
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Quenching: The sequential addition of water and sodium hydroxide is a standard Fieser workup. This procedure safely quenches the excess, highly reactive LiAlH₄, neutralizes the reaction, and precipitates the aluminum salts as a granular solid that is easily removed by filtration.
Step-by-Step Experimental Protocol
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
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Addition of Ester: Dissolve methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.[3]
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Quenching (Workup): Carefully cool the mixture back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Filtration: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.
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Isolation: Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (1-cyclopropyl-1H-pyrazol-3-yl)methanol as a pure solid or oil.
Synthesis Workflow Diagram```dot
Caption: Conceptual binding of a drug candidate using the title compound as a core fragment.
Safety, Handling, and Storage
Proper handling of (1-cyclopropyl-1H-pyrazol-3-yl)methanol is essential for laboratory safety.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [5][6]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][7]Avoid breathing dust or vapors. [5]Avoid contact with skin, eyes, and clothing. [5]Wash hands thoroughly after handling. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][7]Keep away from incompatible materials such as strong oxidizing agents.
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Spill Response: In case of a spill, clean up immediately. For solid spills, avoid generating dust. [5]Use dry cleanup procedures and place the material in a sealed container for disposal. [5]
Conclusion
(1-cyclopropyl-1H-pyrazol-3-yl)methanol is a high-value chemical building block with a compelling combination of structural features. Its robust pyrazole core, beneficial cyclopropyl group, and reactive hydroxymethyl handle provide medicinal chemists with a powerful tool for the synthesis of novel compounds. The straightforward and high-yielding synthesis further enhances its utility. As the demand for novel therapeutics with improved pharmacological properties continues to grow, the strategic application of well-designed synthons like (1-cyclopropyl-1H-pyrazol-3-yl)methanol will remain a critical component of successful drug discovery programs.
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PubChem. (1H-Pyrazol-3-yl)methanol. [Link]
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Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
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Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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PubMed. Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. [Link]
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